N,N-Diethylcarbamylmethylenephosphonic acid di-n-hexyl ester
Overview
Description
N,N-Diethylcarbamylmethylenephosphonic acid di-n-hexyl ester is a versatile chemical compound with a wide range of applications in various scientific fields. This compound is known for its unique chemical properties, which make it valuable in pharmaceuticals, materials science, and organic synthesis.
Preparation Methods
The synthesis of phosphonic acid, ((diethylcarbamoyl)methyl)-, dihexyl ester can be achieved through several methods. One common approach involves the reaction of dialkyl phosphonates with appropriate reagents under controlled conditions. For instance, the McKenna procedure, which involves silyldealkylation with bromotrimethylsilane followed by desilylation with water or methanol, is a widely used method for preparing phosphonic acids from their dialkyl esters . Industrial production methods often involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield.
Chemical Reactions Analysis
N,N-Diethylcarbamylmethylenephosphonic acid di-n-hexyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of the phosphonic acid functional group, which can participate in hydrogen bonding and other interactions . Common reagents used in these reactions include acyl chlorides, bases, and oxidizing agents. Major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.
Scientific Research Applications
N,N-Diethylcarbamylmethylenephosphonic acid di-n-hexyl ester has numerous scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it is employed in the development of pharmaceuticals and as a tool for studying biochemical pathways. The compound’s unique properties also make it valuable in materials science, where it is used to create advanced materials with specific characteristics.
Mechanism of Action
The mechanism of action of phosphonic acid, ((diethylcarbamoyl)methyl)-, dihexyl ester involves its interaction with molecular targets and pathways within biological systems. The compound’s phosphonic acid group can form strong bonds with various biomolecules, influencing their activity and function. This interaction can lead to changes in biochemical pathways, making the compound useful for studying and modulating biological processes .
Comparison with Similar Compounds
N,N-Diethylcarbamylmethylenephosphonic acid di-n-hexyl ester can be compared to other similar compounds, such as methylphosphonic acid, dihexyl ester, and phosphonic acid, P-methyl-, dihexyl ester . These compounds share similar structural features but differ in their specific functional groups and reactivity. The unique combination of the diethylcarbamoyl and dihexyl ester groups in phosphonic acid, ((diethylcarbamoyl)methyl)-, dihexyl ester gives it distinct properties and applications compared to its analogs.
Properties
IUPAC Name |
2-dihexoxyphosphoryl-N,N-diethylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38NO4P/c1-5-9-11-13-15-22-24(21,23-16-14-12-10-6-2)17-18(20)19(7-3)8-4/h5-17H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSULAAVSYZOTHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOP(=O)(CC(=O)N(CC)CC)OCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38NO4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10223980 | |
Record name | Phosphonic acid, ((diethylcarbamoyl)methyl)-, dihexyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10223980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [TCI America MSDS] | |
Record name | Dihexyl((diethylcarbamoyl)methyl)phosphonate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20602 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
7369-66-6 | |
Record name | Dihexyl P-[2-(diethylamino)-2-oxoethyl]phosphonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7369-66-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphonic acid, ((diethylcarbamoyl)methyl)-, dihexyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007369666 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphonic acid, ((diethylcarbamoyl)methyl)-, dihexyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10223980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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